ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate
Beschreibung
Ethyl 5-methyl-4-(methylamino)nicotinate is a chemical compound featuring a nicotinate core, which is a derivative of nicotinic acid. This compound is modified with an ethyl ester, a methyl group, and a methylamino group. It is significant in medicinal chemistry and organic synthesis due to its diverse biological activities and utility in creating more complex molecules .
Eigenschaften
CAS-Nummer |
110960-69-5 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6-12-5-7(2)9(8)11-3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
ZBFXJQMNWULIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
Synonyme |
3-Pyridinecarboxylicacid,5-methyl-4-(methylamino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-methyl-4-(methylamino)nicotinate can be synthesized through various methods. One common approach involves the esterification of nicotinic acid derivatives. The reaction typically involves the use of ethanol and a catalyst such as sulfuric acid under reflux conditions . Another method includes the methylation of nicotinic acid derivatives using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including Ethyl 5-methyl-4-(methylamino)nicotinate, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process is efficient but generates by-products like nitrous oxide, which require careful management due to their environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-methyl-4-(methylamino)nicotinate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary or secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-4-(methylamino)nicotinate has a range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5-methyl-4-(methylamino)nicotinate involves its interaction with biological targets such as receptors or enzymes. The presence of the methylamino group enhances its ability to bind to these targets, potentially leading to therapeutic effects . The compound may influence various molecular pathways, contributing to its pharmacological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A derivative of nicotinic acid with a methyl ester group.
Ethyl 5-amino-2-methylnicotinate: Similar structure but with an amino group instead of a methylamino group.
Uniqueness
Ethyl 5-methyl-4-(methylamino)nicotinate is unique due to the presence of both an ethyl ester and a methylamino group, which enhance its solubility, reactivity, and potential biological activity . These modifications make it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
